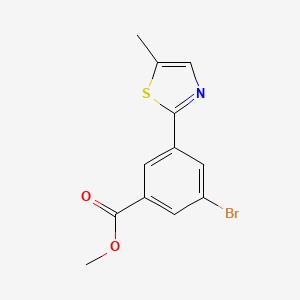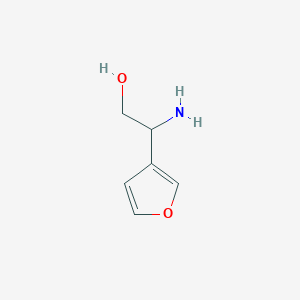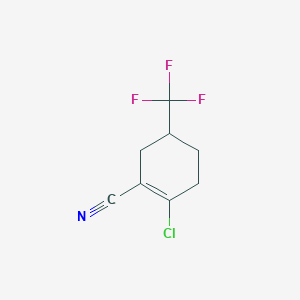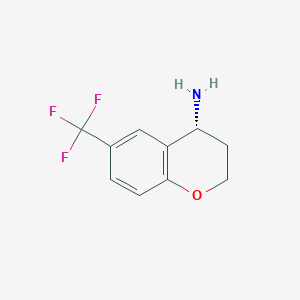
(R)-6-Fluoro-7-methoxychroman-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Fluoro-7-methoxychroman-4-amine is a chiral organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of fluorine and methoxy groups in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-7-methoxychroman-4-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of ®-6-Fluoro-7-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: ®-6-Fluoro-7-methoxychroman-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
®-6-Fluoro-7-methoxychroman-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ®-6-Fluoro-7-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
6-Fluoro-7-methoxychroman-4-amine: Lacks the chiral center, leading to different biological activity.
7-Methoxychroman-4-amine: Lacks the fluorine atom, resulting in reduced chemical stability and biological activity.
6-Fluoro-4-aminocoumarin: Contains a coumarin ring instead of a chroman ring, leading to different chemical and biological properties.
Uniqueness: ®-6-Fluoro-7-methoxychroman-4-amine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. The presence of both fluorine and methoxy groups enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(4R)-6-fluoro-7-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |
Clave InChI |
DVIXTWAVZVXODY-MRVPVSSYSA-N |
SMILES isomérico |
COC1=C(C=C2[C@@H](CCOC2=C1)N)F |
SMILES canónico |
COC1=C(C=C2C(CCOC2=C1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine](/img/structure/B13050114.png)


![5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13050138.png)

![(1R,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13050149.png)


